![molecular formula C18H25N3O5 B182124 NS 521 oxalate CAS No. 198969-52-7](/img/structure/B182124.png)
NS 521 oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of NS 521 oxalate involves the reaction of 1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine with oxalic acid. The reaction conditions typically include the use of solvents such as water or ethanol, and the reaction is carried out at room temperature. The product is then purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
NS 521 oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
NS 521 oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders.
Industry: It is used in the production of various chemical compounds and materials.
Wirkmechanismus
The mechanism of action of NS 521 oxalate involves its interaction with specific molecular targets and pathways in the body. It exerts its neuroprotective effects by modulating the activity of certain enzymes and receptors involved in neuronal survival and function. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
NS 521 oxalate is unique in its structure and neuroprotective properties. Similar compounds include other benzimidazolones and piperidine derivatives, such as:
- 1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine
- 1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one
These compounds share similar chemical structures and properties but may differ in their specific biological activities and applications .
Eigenschaften
CAS-Nummer |
198969-52-7 |
---|---|
Molekularformel |
C18H25N3O5 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3-(1-butylpiperidin-4-yl)-1H-benzimidazol-2-one;oxalic acid |
InChI |
InChI=1S/C16H23N3O.C2H2O4/c1-2-3-10-18-11-8-13(9-12-18)19-15-7-5-4-6-14(15)17-16(19)20;3-1(4)2(5)6/h4-7,13H,2-3,8-12H2,1H3,(H,17,20);(H,3,4)(H,5,6) |
InChI-Schlüssel |
GMDFJIJNFIKGNV-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |
Kanonische SMILES |
CCCCN1CCC(CC1)N2C3=CC=CC=C3NC2=O.C(=O)(C(=O)O)O |
Synonyme |
1-(1-Butyl)-4-(2-oxo-1-benzimidazolinyl)piperidine oxalate, 1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one-oxalate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.